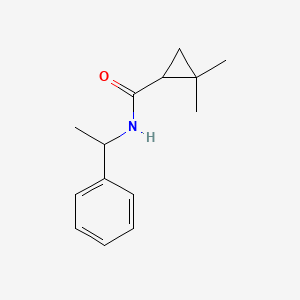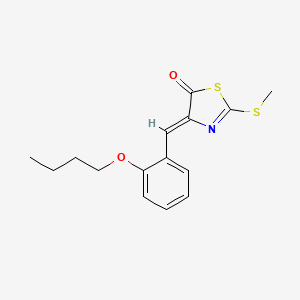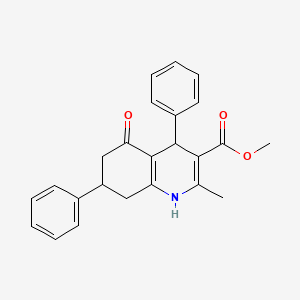
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide, also known as DPC or DPC 423, is a chemical compound that has been studied for its potential use in scientific research. This compound is classified as a cyclopropanecarboxamide, which is a type of organic compound that contains a cyclopropane ring and an amide group. DPC has been found to have a variety of biochemical and physiological effects, which make it a promising compound for research purposes.
作用機序
The mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a critical role in neuronal function. By modulating the activity of the sigma-1 receptor, 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide may be able to alter calcium ion channel activity, which could have a variety of physiological effects.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of calcium ion channel activity, the inhibition of glutamate release, and the activation of the Akt signaling pathway. These effects may be responsible for the compound's potential therapeutic effects in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has several advantages as a research compound, including its high affinity for the sigma-1 receptor and its potential therapeutic effects in the treatment of neurodegenerative diseases. However, there are also several limitations to its use in lab experiments, including its complex synthesis process and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for research on 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide, including the investigation of its potential therapeutic effects in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its effects on other physiological processes, such as pain perception and mood regulation. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide and its potential interactions with other compounds.
合成法
The synthesis of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide involves several steps, including the reaction of cyclopropanecarboxylic acid with 1-phenylethylamine to form an amide intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide. The synthesis of 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 2,2-dimethyl-N-(1-phenylethyl)cyclopropanecarboxamide has also been found to have potential therapeutic effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2,2-dimethyl-N-(1-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(11-7-5-4-6-8-11)15-13(16)12-9-14(12,2)3/h4-8,10,12H,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZNHQPOEMNFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)

![2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5101276.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)


![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)
